molecular formula C27H44O4 B054729 3beta,7alpha-Dihydroxy-5-cholestenoate CAS No. 115538-84-6

3beta,7alpha-Dihydroxy-5-cholestenoate

Cat. No.: B054729
CAS No.: 115538-84-6
M. Wt: 432.6 g/mol
InChI Key: GYJSAWZGYQXRBS-GRJZKGIBSA-N
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Mechanism of Action

Target of Action

The primary target of 3beta,7alpha-Dihydroxy-5-cholestenoate is the enzyme CYP27A1 . This enzyme plays a crucial role in the bile acid biosynthesis pathway .

Mode of Action

This compound interacts with its target, CYP27A1, in a series of reactions. In one reaction, 3beta-hydroxy-5-cholestene-27-oate, hydrogen ions, NADPH, and oxygen are converted into this compound, water, and NADP+ . In another reaction, this compound and NADP+ are converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid, hydrogen ions, and NADPH .

Biochemical Pathways

This compound is involved in the bile acid biosynthesis pathway . It is produced from 3beta-hydroxy-5-cholestene-27-oate and is further converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid .

Pharmacokinetics

It is known that the compound is involved in reactions in the mitochondria , suggesting that it may be transported into these organelles for metabolism.

Result of Action

The action of this compound results in the production of 7alpha-hydroxy-3-oxo-4-cholestenoic acid . This is a key step in the bile acid biosynthesis pathway, which is essential for the digestion and absorption of dietary fats.

Action Environment

The action of this compound takes place in the mitochondria , where the necessary enzymes and co-factors are present. The efficiency and stability of its action may be influenced by various factors, including the concentration of substrates and co-factors, the presence of other interacting molecules, and the physiological conditions within the mitochondria.

Biochemical Analysis

Biochemical Properties

3beta,7alpha-Dihydroxy-5-cholestenoate interacts with several enzymes and proteins. It is involved in reactions catalyzed by the enzyme CYP27A1, which is part of the bile acid biosynthesis pathway . These interactions are crucial for the compound’s role in biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in reactions catalyzed by the enzyme CYP27A1 .

Metabolic Pathways

This compound is involved in the bile acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

3beta,7alpha-Dihydroxy-5-cholestenoate can be synthesized through the oxidation of 3beta-hydroxy-5-cholestene-27-oate using NADPH and oxygen in the presence of the enzyme CYP27A1. This reaction occurs in the mitochondria and produces this compound along with water and NADP+ .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic synthesis route involving CYP27A1 could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3beta,7alpha-Dihydroxy-5-cholestenoate undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3beta,7alpha-Dihydroxy-5-cholestenoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3beta-Hydroxy-5-cholestene-27-oate: The precursor of 3beta,7alpha-Dihydroxy-5-cholestenoate.

    7alpha-Hydroxy-3-oxo-4-cholestenoic acid: An oxidation product of this compound.

    Cholest-5-ene-3beta,7alpha,27-triol: Another related bile acid derivative

Uniqueness

This compound is unique due to its specific role in the bile acid biosynthesis pathway and its involvement in the oxidation and reduction reactions mediated by CYP27A1. Its dual hydroxyl groups at the 3beta and 7alpha positions also distinguish it from other bile acid derivatives .

Properties

IUPAC Name

(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSAWZGYQXRBS-GRJZKGIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921748
Record name 3,7-Dihydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3beta,7alpha-Dihydroxy-5-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

115538-84-6
Record name (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxy-5-cholestenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dihydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3beta,7alpha-Dihydroxy-5-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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